Elevated Lipophilicity (XLogP3) Relative to All Mono-Functionalized Comparators
The target compound exhibits an XLogP3 of 3.6, which is 0.3 log units higher than 2,3,5,6-tetramethylbenzyl alcohol (3.3) and >1.4 log units higher than α-(trifluoromethyl)benzyl alcohol (2.2) and 4-(trifluoromethyl)benzyl alcohol (2.1), all computed using the same XLogP3 3.0 algorithm within PubChem [1][2][3][4]. This quantifiable increase reflects the additive contribution of the tetramethylphenyl and α-CF₃ substituents.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2,3,5,6-Tetramethylbenzyl alcohol (XLogP3 = 3.3); α-(Trifluoromethyl)benzyl alcohol (XLogP3 = 2.2); 4-(Trifluoromethyl)benzyl alcohol (XLogP3 = 2.1) |
| Quantified Difference | ΔlogP = +0.3 vs. tetramethylbenzyl alcohol; ΔlogP = +1.4 vs. α-CF₃-benzyl alcohol; ΔlogP = +1.5 vs. 4-CF₃-benzyl alcohol |
| Conditions | Computed XLogP3 3.0 algorithm, all values from PubChem 2024–2025 release |
Why This Matters
A logP increase of 1.4–1.5 units predicts roughly 25–30× higher distribution into organic phases, directly impacting extraction efficiency and membrane permeability in biological assays.
- [1] PubChem. Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-. CID 13464712. XLogP3 3.6. View Source
- [2] PubChem. (2,3,5,6-Tetramethylphenyl)methanol. CID 7015314. XLogP3 3.3. View Source
- [3] PubChem. (S)-alpha-(Trifluoromethyl)benzyl alcohol. CID 95556. XLogP3 2.2. View Source
- [4] PubChem. 4-(Trifluoromethyl)benzenemethanol. CID 67684. XLogP3 2.1. View Source
